Cas no 20307-43-1 (2-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione)
20307-43-1 structure
Product Name:2-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione
Numero CAS:20307-43-1
MF:C12H7ClO2
MW:218.63578248024
CID:1392842
PubChem ID:244141
Update Time:2025-04-20
2-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione
- CTK4E3868
- AC1L6D1X
- STOCK3S-00576
- 4'-chlorophenyl-2,5-benzoquinone
- 2-(p-chlorophenyl)-1,4-benzoquinone
- AC1Q6I33
- 4'-Cl-PCB-Q
- 2-(4-chlorophenyl)-1,4-benzoquinone
- 2-(4-chloro-phenyl)-[1,4]benzoquinone
- 4'-chlorophenyl-p-benzoquinone
- CCRIS 9446
- NSC54748
- 2-(4'-chlorophenyl)-1,4-benzoquinone
- CTK4E3868; AC1L6D1X; STOCK3S-00576; 4'-chlorophenyl-2,5-benzoquinone; 2-(p-chlorophenyl)-1,4-benzoquinone; AC1Q6I33; 4'-Cl-PCB-Q; 2-(4-chlorophenyl)-1,4-benzoquinone; 2-(4-chloro-phenyl)-[1,4]benzoquinone; 4'-chlorophenyl-p-benzoquinone; CCRIS 9446; NSC54748; 2-(4'-chlorophenyl)-1,4-benzoquinone;
- HMS1673E19
- 4'-Chloro[1,1'-biphenyl]-2,5-dione
- 20307-43-1
- 4FW249G9BU
- NSC 54748
- AKOS000567115
- CS-0336539
- 2-p-chlorophenylbenzoquinone
- STK739769
- 4'-Chloro-[1,1'-biphenyl]-2,5-dione
- 2-(4-Chlorophenyl)-2,5-cyclohexadiene-1,4-dione
- 2,5-Cyclohexadiene-1,4-dione, 2-(4-chlorophenyl)-
- DTXSID30942449
- NSC-54748
-
- Inchi: 1S/C12H7ClO2/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H
- Chiave InChI: ZYZNNQZZYJAPLH-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C1=CC(C=CC1=O)=O
Proprietà calcolate
- Massa esatta: 218.01351
- Massa monoisotopica: 218.013
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 1
- Complessità: 347
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 34.1Ų
Proprietà sperimentali
- Densità: 1.365
- Punto di ebollizione: 360°Cat760mmHg
- Punto di infiammabilità: 360°Cat760mmHg
- Indice di rifrazione: 1.622
- PSA: 34.14
- LogP: 2.43140
2-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
20307-43-1 (2-(4-chlorophenyl)cyclohexa-2,5-diene-1,4-dione) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti